

# Physical and chemical properties of (+)-Coccinine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Coccinine

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## (+)-Coccinine: A Technical Guide for Researchers

Executive Summary: **(+)-Coccinine** is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their significant biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(+)-Coccinine**, alongside general experimental protocols for the isolation, synthesis, and characterization of related Amaryllidaceae alkaloids. Due to the limited publicly available data specifically for **(+)-Coccinine**, this document also discusses the broader biological activities and potential signaling pathways of this alkaloid class, offering a predictive framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

## Physicochemical Properties of (+)-Coccinine

Detailed experimental data on the physical properties of **(+)-Coccinine** are not readily available in the current literature. However, computational predictions from publicly available databases provide some insight into its characteristics.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>4</sub>	PubChem[1]
Molecular Weight	301.34 g/mol	PubChem[1]
IUPAC Name	(1S,13S,15S,16R)-16-methoxy-5,7-dioxo-12-azapentacyclo[10.6.1.0 <sup>2,10</sup> .0 <sup>4,8</sup> .0 <sup>13,18</sup> ]nonadeca-2,4(8),9,17-tetraen-15-ol	PubChem[1]
InChI Key	MKYLOMHWHWEFCT-ZQDZILKHS-A-N	PubChem[1]
SMILES	CO[C@@H]1C=C2--INVALID-LINK--N3C[C@H]2C4=CC5=C(C=C4C3)OCO5	PubChem[1]
Predicted LogP	1.8	ChemAxon
Predicted pKa	7.5 (most basic)	ChemAxon

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **(+)-Coccinine** is not currently published. However, the expected spectral characteristics can be inferred from the known structure and data from related Amaryllidaceae alkaloids.

Table 2: Predicted and Expected Spectroscopic Data for **(+)-Coccinine**

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, methoxy group protons, protons on the saturated and unsaturated rings, and hydroxyl proton.
$^{13}\text{C}$ NMR	Resonances for aromatic carbons, methoxy carbon, carbons of the heterocyclic rings, and carbons bearing hydroxyl and ether functionalities.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 301.34, along with characteristic fragmentation patterns for the alkaloid core structure.

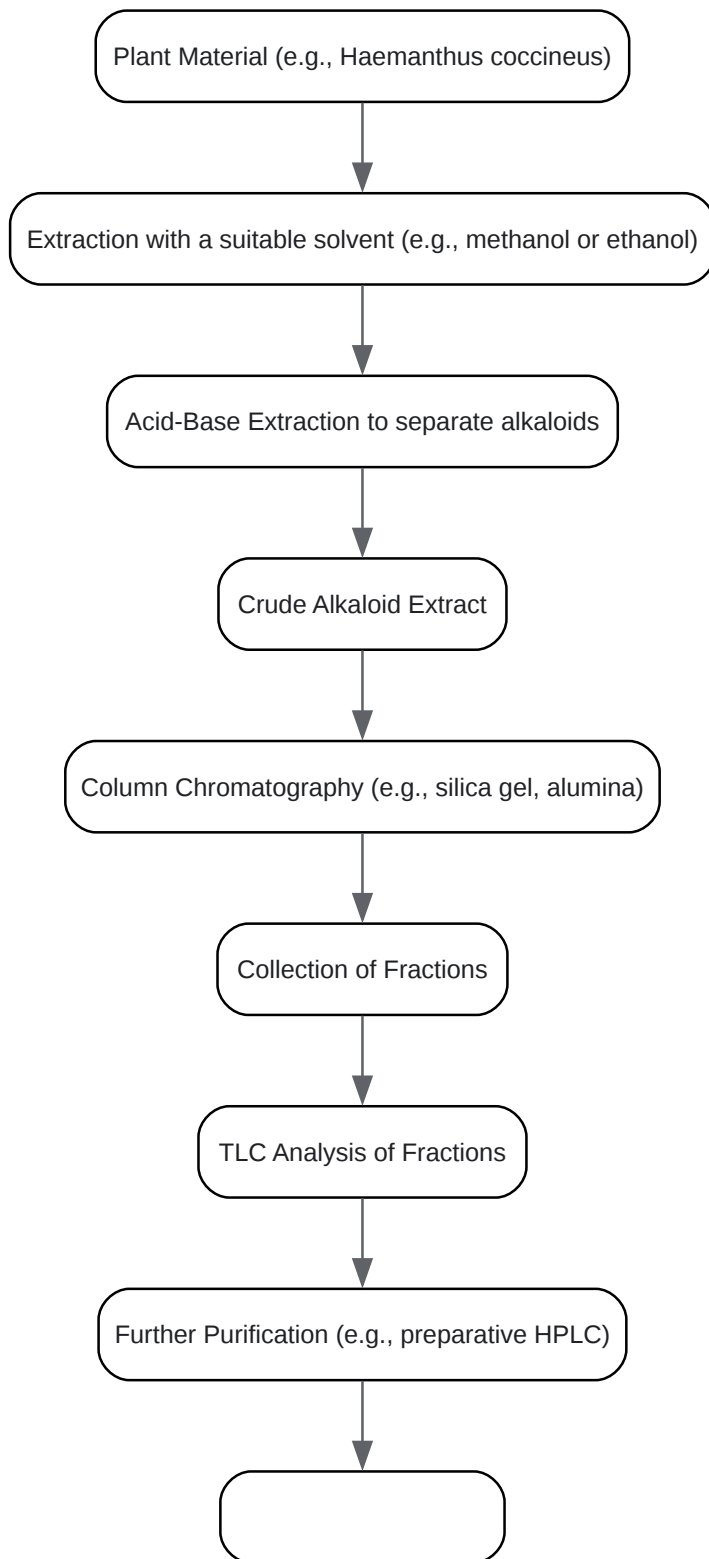
## Experimental Protocols

While specific protocols for **(+)-Coccinine** are not available, the following sections outline general methodologies for the isolation and characterization of Amaryllidaceae alkaloids, which can be adapted for **(+)-Coccinine**.

### Isolation of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are typically isolated from plant material (e.g., bulbs, leaves) through a series of extraction and chromatographic steps.

## General Isolation Workflow for Amaryllidaceae Alkaloids

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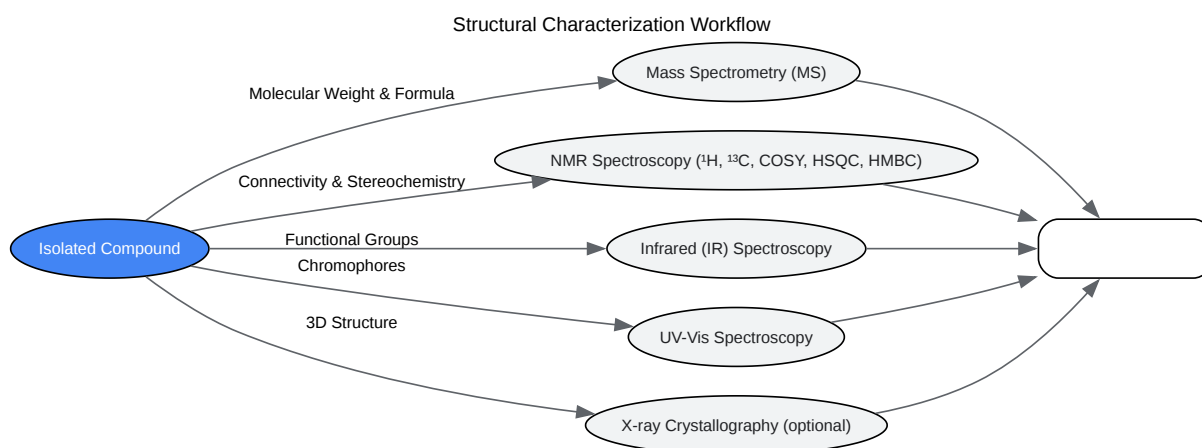
Caption: General workflow for isolating Amaryllidaceae alkaloids.

### Methodology:

- **Extraction:** The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol or ethanol.
- **Acid-Base Extraction:** The resulting extract is subjected to an acid-base extraction to selectively isolate the basic alkaloids. The extract is acidified, washed with an organic solvent to remove neutral and acidic compounds, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.
- **Chromatography:** The crude alkaloid extract is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity.
- **Purification:** Fractions containing the target alkaloid, as identified by Thin Layer Chromatography (TLC), are combined and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Characterization of (+)-Coccinine

The structure of the isolated **(+)-Coccinine** would be confirmed using a combination of spectroscopic methods.



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Caption: Workflow for the structural elucidation of an isolated natural product.

Methodology:

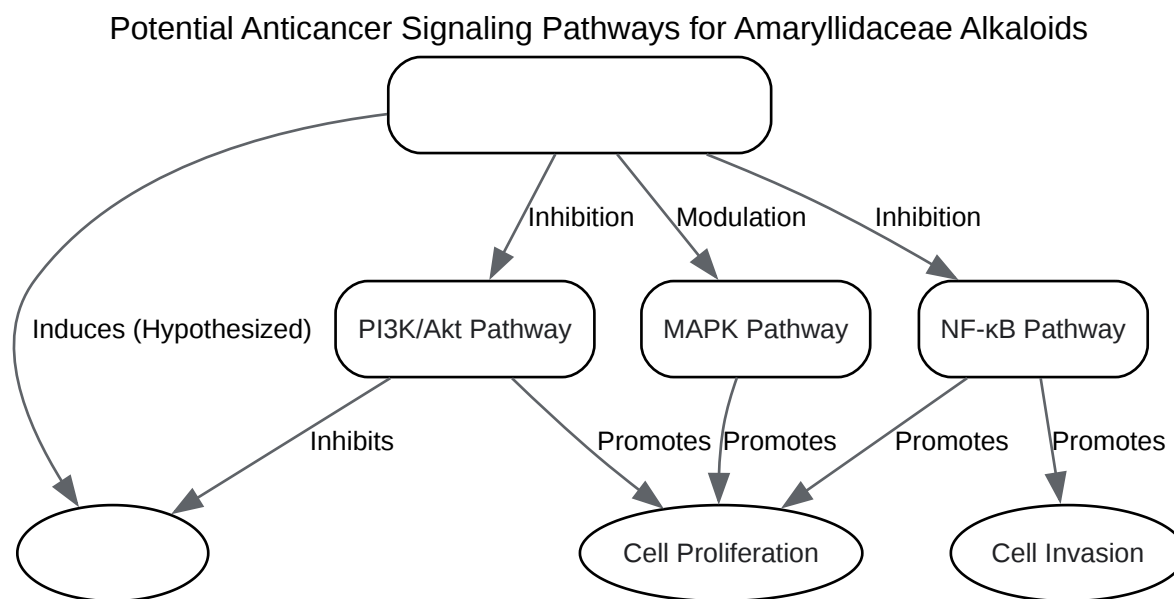
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and aromatic rings.
- UV-Vis Spectroscopy: To analyze the electronic transitions and identify the chromophoric system.
- X-ray Crystallography: If suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

## Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways modulated by **(+)-Coccinine** have not been reported. However, Amaryllidaceae alkaloids, as a class, are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and acetylcholinesterase inhibitory activities.<sup>[2]</sup>

## Potential Anticancer Activity

Many Amaryllidaceae alkaloids have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.<sup>[2]</sup> These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.



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Caption: Hypothesized anticancer signaling pathways for **(+)-Coccinine**.

It is plausible that **(+)-Coccinine**, like other members of its family, could exert anticancer effects by inhibiting pro-survival pathways such as the PI3K/Akt and NF-κB pathways, and modulating the MAPK pathway, ultimately leading to the induction of apoptosis and inhibition of cell proliferation and invasion.[2]

## Conclusion

**(+)-Coccinine** remains a largely uncharacterized Amaryllidaceae alkaloid with significant potential for further scientific investigation. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectroscopic profile, and biological activity. The general protocols and predictive biological activities outlined in this guide, based on the broader class of Amaryllidaceae alkaloids, provide a solid foundation for researchers to design future studies aimed at unlocking the full therapeutic potential of **(+)-Coccinine**. Further research is warranted to isolate and synthesize this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its specific mechanisms of action.

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## References

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- 2. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (+)-Cocaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777487#physical-and-chemical-properties-of-cocaine]

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